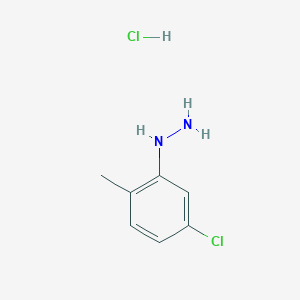

(5-Chloro-2-methylphenyl)hydrazine hydrochloride

Description

Properties

IUPAC Name |

(5-chloro-2-methylphenyl)hydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2.ClH/c1-5-2-3-6(8)4-7(5)10-9;/h2-4,10H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAGKCRFGEGJKDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)NN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50526967 | |

| Record name | (5-Chloro-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5446-17-3 | |

| Record name | 5446-17-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17184 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (5-Chloro-2-methylphenyl)hydrazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50526967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(5-Chloro-2-methylphenyl)hydrazine hydrochloride physical properties

An In-Depth Technical Guide to (5-Chloro-2-methylphenyl)hydrazine hydrochloride

Executive Summary

This compound is a substituted arylhydrazine salt that serves as a pivotal building block in modern synthetic organic chemistry. Its utility is most pronounced in the construction of complex heterocyclic scaffolds, which form the core of numerous pharmaceutical agents and functional materials. This guide provides a comprehensive overview of its essential physical and chemical properties, analytical characterization, synthesis, safe handling protocols, and key applications, tailored for professionals in research and drug development.

Compound Identification

Precise identification is the cornerstone of reproducible scientific research. The fundamental identifiers for this compound are summarized below.

| Identifier | Value | Reference(s) |

| CAS Number | 5446-17-3 | [1][2][3][4] |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [1][2][3][5] |

| Molecular Weight | 193.07 g/mol | [1][2][3][4][5] |

| IUPAC Name | (5-chloro-2-methylphenyl)hydrazine; hydrochloride | [6] |

| Common Synonyms | (5-Chlor-2-methyl-phenyl)-hydrazin,Hydrochlorid, 5-chloro-2-methylphenylhydrazine HCl, 4-Chloro-2-hydrazinotoluene hydrochloride | [1][4][7] |

| SMILES | CC1=C(C=C(C=C1)Cl)NN.Cl | [1] |

| MDL Number | MFCD04038837 | [1][2][3][5] |

Physicochemical Properties

The physical properties of a reagent dictate its handling, reaction setup, and purification strategies. As a hydrochloride salt, this compound exhibits properties typical of a stable, crystalline solid.

| Property | Value / Description | Reference(s) |

| Appearance | Fine crystalline powder, white to light yellow or pinkish-beige. | [8][9] |

| Melting Point | Data not consistently available; salts of this nature often decompose upon heating. For comparison, Phenylhydrazine hydrochloride decomposes at 250-254 °C. | [8][9] |

| Boiling Point | Not applicable; decomposes before boiling. | [4][5][7] |

| Solubility | Soluble in water and ethanol; insoluble in ethers and benzene. | [2] |

| Purity | Commercially available with ≥97% purity. | [1][5] |

| Stability | Stable under recommended storage conditions. | [8][10] |

| Storage | Store in a tightly sealed container in a dry, cool, and well-ventilated place under an inert atmosphere at 2-8°C or room temperature. | [1][3][4][5] |

Synthesis and Purification Workflow

Understanding the synthesis of a key reagent is critical for assessing its purity and potential side-products. Arylhydrazines are typically prepared via the diazotization of an aniline followed by reduction.

General Synthetic Protocol

The synthesis of this compound is achieved from the corresponding aniline, 4-chloro-2-methylaniline, as outlined below.

Step 1: Diazotization of 4-chloro-2-methylaniline

-

Dissolve the starting aniline (1 equivalent) in aqueous hydrochloric acid (e.g., 6 M) and cool the mixture to -5 °C in an ice-salt bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the temperature remains below 0 °C.

-

Stir the resulting diazonium salt solution for 30-60 minutes at this temperature.

Step 2: Reduction of the Diazonium Salt

-

Prepare a solution of tin(II) chloride (SnCl₂) (2.5 equivalents) in concentrated hydrochloric acid.

-

Add the SnCl₂ solution dropwise to the cold diazonium salt solution. The hydrazine hydrochloride may begin to precipitate.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reduction.[11]

Step 3: Isolation and Purification

-

Collect the precipitated solid product by filtration.

-

Wash the crude product with a small amount of cold hydrochloric acid solution to remove impurities.[11]

-

For higher purity, recrystallize the solid from a water/ethanol mixture. Dissolve the crude product in a minimal amount of warm water, filter if necessary, and then add boiling ethanol and concentrated HCl to induce crystallization upon cooling.[8]

-

Dry the purified white crystals under vacuum.

Analytical Characterization

Confirming the identity and purity of the material is paramount. While specific spectra are lot-dependent, the following analytical methods are standard for characterizing hydrazine derivatives.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are effective for assessing purity.[12]

Illustrative HPLC Protocol:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile.

-

Detection: UV detector set to a wavelength where the aromatic system absorbs (e.g., 254 nm).

-

Sample Preparation: Dissolve a small amount of the compound in the initial mobile phase composition.

-

Analysis: Inject the sample. The purity is determined by the relative area of the main peak.

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the molecular structure. The proton NMR would show characteristic signals for the aromatic protons, the methyl group, and the exchangeable hydrazine/ammonium protons.

-

Mass Spectrometry (MS): Provides the mass-to-charge ratio, confirming the molecular weight of the free base after loss of HCl.[13]

Applications in Drug Discovery and Development

Hydrazine-containing compounds are versatile synthons in medicinal chemistry.[14] this compound is primarily used as a precursor for synthesizing various heterocyclic ring systems.

-

Fischer Indole Synthesis: As a classic application, it can be reacted with ketones or aldehydes to form substituted indoles, a privileged scaffold in many pharmaceutical agents.

-

Pyrazole Synthesis: Reaction with 1,3-dicarbonyl compounds yields pyrazole derivatives, which are common in anti-inflammatory and kinase inhibitor drugs.

-

Triazole and Thiadiazole Synthesis: It can serve as a key building block for constructing five-membered heterocycles containing multiple nitrogen atoms, which are frequently explored for their diverse biological activities.[14][15]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with reactive chemical intermediates.

Hazard Identification

While a full toxicological profile is not available for this specific compound, related arylhydrazine hydrochlorides are classified as harmful.

-

Harmful: Harmful if swallowed, in contact with skin, or if inhaled.[10]

-

Irritant: May cause skin and eye irritation.

Recommended Handling Protocol

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[10][16]

-

Personal Protective Equipment (PPE):

-

Handling Practices: Avoid dust formation.[16] Do not get in eyes, on skin, or on clothing. Avoid ingestion and inhalation.[10]

Storage and Stability

-

Conditions: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] Some suppliers recommend storage under an inert gas atmosphere at 2-8°C.[3][5]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[10]

Conclusion

This compound is a valuable and versatile reagent for chemical synthesis. Its well-defined physical properties allow for consistent handling, while its chemical reactivity provides access to a wide array of important heterocyclic structures. A thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, enables researchers and drug development professionals to effectively leverage this compound in the creation of novel molecules.

References

-

Shaoyuan Reagent. (5-chloro-2-methylphenyl)hydrazine,hydrochloride. [Link]

-

Matrix Fine Chemicals. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE. [Link]

-

Agency for Toxic Substances and Disease Registry. Analytical Methods for Hydrazines. [Link]

-

PubChemLite. (5-chloro-2-methylphenyl)hydrazine. [Link]

-

MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Link]

-

National Institutes of Health (NIH). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. biosynth.com [biosynth.com]

- 3. 5446-17-3|this compound|BLD Pharm [bldpharm.com]

- 4. (5-chloro-2-methylphenyl)hydrazine - CAS:5446-17-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. lab-chemicals.com [lab-chemicals.com]

- 6. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2 [matrix-fine-chemicals.com]

- 7. labgogo.com [labgogo.com]

- 8. Phenylhydrazine hydrochloride | 59-88-1 [chemicalbook.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.es [fishersci.es]

- 11. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. PubChemLite - (5-chloro-2-methylphenyl)hydrazine (C7H9ClN2) [pubchemlite.lcsb.uni.lu]

- 14. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. echemi.com [echemi.com]

An In-Depth Technical Guide to (5-Chloro-2-methylphenyl)hydrazine hydrochloride: Properties, Synthesis, and Applications

Abstract: This guide provides a comprehensive technical overview of (5-Chloro-2-methylphenyl)hydrazine hydrochloride, a key chemical intermediate in synthetic organic chemistry and pharmaceutical development. We will delve into its fundamental chemical properties, outline a standard laboratory-scale synthesis protocol with mechanistic insights, discuss its applications as a versatile building block, and provide critical safety and handling information. This document is intended for researchers, chemists, and drug development professionals who utilize arylhydrazines in the synthesis of complex molecular architectures, particularly heterocyclic compounds with therapeutic potential.

Chemical Identity and Core Properties

This compound is an arylhydrazine salt that serves as a stable precursor for the free base in various chemical reactions. Its utility is primarily derived from the reactive hydrazine moiety attached to a substituted phenyl ring, making it a valuable synthon for constructing nitrogen-containing heterocycles.

-

Chemical Structure:

The structure consists of a toluene ring substituted with a chlorine atom at position 5 and a hydrazine group at position 2. The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the free base.

Physicochemical Data

The key properties of this compound are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [1][2][4] |

| Molecular Weight | 193.07 g/mol | [1][2][4] |

| Appearance | Solid (form may vary) | |

| Purity | Typically ≥97% | [1][4] |

| Storage Conditions | Inert atmosphere, 2-8°C | [4] |

| MDL Number | MFCD04038837 | [1][2][4] |

Synthesis Pathway and Mechanistic Considerations

The most common and efficient synthesis of arylhydrazine hydrochlorides involves a two-step process starting from the corresponding aniline derivative: 1) diazotization followed by 2) reduction. This classic route offers high yields and is scalable for laboratory purposes.

Workflow: Synthesis from 5-Chloro-2-methylaniline

Caption: Synthesis workflow for this compound.

Mechanistic Insight:

-

Diazotization: The process begins with the reaction of the primary aromatic amine (5-chloro-2-methylaniline) with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl). This reaction must be conducted at low temperatures (typically -5 to 5°C) because the resulting diazonium salt is unstable at higher temperatures and prone to decomposition. The electrophilic nitrosonium ion (NO⁺) attacks the nucleophilic amine, leading to the formation of the diazonium salt.

-

Reduction: The diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[5] The SnCl₂ acts as a two-electron donor, reducing the diazonium group to the hydrazine, which precipitates from the acidic solution as its hydrochloride salt.

Applications in Drug Development and Organic Synthesis

Hydrazines and their derivatives, known as hydrazides, are foundational building blocks in medicinal chemistry.[6] Their ability to participate in cyclization and condensation reactions makes them ideal precursors for a wide array of heterocyclic systems, which form the core of many pharmaceutical agents.

-

Precursor for Heterocycles: this compound is primarily used in the synthesis of indoles (via the Fischer indole synthesis), pyrazoles, triazoles, and other nitrogen-containing ring systems. These scaffolds are prevalent in drugs with diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

-

Building Block in Discovery Chemistry: In drug discovery campaigns, substituted arylhydrazines like this compound are used to generate libraries of novel molecules for high-throughput screening. The specific substitution pattern (5-chloro, 2-methyl) allows chemists to fine-tune the steric and electronic properties of the final products, influencing their binding affinity to biological targets. The synthesis of various pyrrolidinone derivatives with potential antioxidant activity showcases the utility of similar chloro-substituted phenylhydrazines.[7]

Safety, Handling, and Storage Protocol

This compound is a hazardous substance and must be handled with appropriate precautions. Information from safety data sheets (SDS) indicates significant health risks.

Hazard Profile:

-

Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.[8][9]

-

Irritation: Causes serious skin and eye irritation.[8]

-

Sensitization: May cause an allergic skin reaction.

-

Long-Term Effects: Suspected of causing genetic defects and may cause cancer. Causes damage to organs through prolonged or repeated exposure.

Self-Validating Handling and Storage System:

| Protocol Step | Action | Rationale (Causality) |

| 1. Engineering Controls | Handle exclusively in a certified chemical fume hood. | To prevent inhalation of toxic dust and vapors, ensuring exposure remains below occupational limits.[8][10] |

| 2. Personal Protective Equipment (PPE) | Wear nitrile gloves, a lab coat, and chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. | To prevent skin contact, which can cause irritation and systemic toxicity, and to protect eyes from serious irritation.[8][10] |

| 3. Dispensing | Avoid generating dust. Use appropriate tools for handling solids. | Minimizes the risk of airborne particulate inhalation, the primary route of exposure for toxic powders.[10] |

| 4. Storage | Store in a tightly sealed container at 2-8°C under an inert gas (e.g., nitrogen or argon).[1][4] | The compound is sensitive to air, light, and moisture (hygroscopic). Cold, dark, and inert conditions prevent degradation and maintain purity. |

| 5. Spills & Waste | Collect spills with absorbent, non-combustible material and place in a sealed container for hazardous waste disposal. Do not discharge into drains. | To prevent environmental contamination and ensure safe cleanup, as the substance is very toxic to aquatic life. |

| 6. First Aid | Inhalation: Move to fresh air. Skin Contact: Immediately wash with plenty of water. Eye Contact: Rinse with water for at least 15 minutes. Ingestion: Rinse mouth, do not induce vomiting. In all cases, seek immediate medical attention. | To mitigate the acute toxic and irritant effects of exposure.[10] |

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure adapted from general methods for synthesizing arylhydrazine hydrochlorides.[5][11]

Materials & Reagents:

-

5-Chloro-2-methylaniline

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride (SnCl₂)

-

Concentrated Hydrochloric Acid (HCl)

-

6 M Hydrochloric Acid (HCl)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of Amine Salt Solution: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve the starting aniline (e.g., 3 mmol) in 6 M aqueous HCl. Cool the solution to -5°C using an ice-salt bath. Causality: The amine must be fully protonated to form the soluble hydrochloride salt, and the low temperature is critical for the stability of the diazonium salt to be formed in the next step.

-

Diazotization: While maintaining the temperature at -5°C, slowly add a pre-chilled aqueous solution of sodium nitrite (3.3 mmol) dropwise. Ensure the temperature does not rise above 0°C. After the addition is complete, stir the mixture for an additional 30 minutes. Causality: Slow, cold addition of nitrite generates nitrous acid in situ, which reacts to form the diazonium salt. Exceeding 5°C can lead to decomposition and side reactions, lowering the yield.

-

Reduction: Prepare a solution of tin(II) chloride (7.5 mmol) in concentrated HCl. Add this reducing solution dropwise to the cold diazonium salt suspension. Causality: SnCl₂ is the reducing agent. It is dissolved in concentrated HCl to maintain its stability and reactivity.

-

Reaction Completion & Isolation: After the addition of the SnCl₂ solution, remove the cooling bath and allow the mixture to warm to room temperature. Stir for an additional 1 hour. A precipitate of the hydrazine hydrochloride should form. Causality: The reduction reaction proceeds efficiently at room temperature. The product is typically insoluble in the highly acidic reaction medium, allowing for its isolation by precipitation.

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the filter cake with a small amount of cold HCl solution to remove any unreacted starting materials or soluble byproducts.

-

Drying: Dry the final product under vacuum to yield this compound. The material should be used directly or stored under inert gas.

Conclusion

This compound is a chemical intermediate of significant value, particularly in the fields of medicinal and process chemistry. Its well-defined synthesis from readily available anilines and its utility as a precursor to medicinally relevant heterocyclic cores underscore its importance. However, its significant toxicity and potential long-term health effects necessitate strict adherence to safety protocols. A thorough understanding of its properties, synthesis, and handling is essential for its effective and safe utilization in research and development.

References

-

ChemScene. This compound, CAS 5446-17-3.

-

Biosynth. 5-Chloro-2-methylphenylhydrazine hydrochloride, CAS 5446-17-3.

-

BLD Pharm. This compound, CAS 5446-17-3.

-

Lab-Chemicals.Com. This compound, 97%.

-

(5-CHLORO-2-METHOXY-PHENYL)-HYDRAZINE HYDROCHLORIDE Safety Data Sheet.

-

Cenmed. This compound.

-

Sigma-Aldrich. Safety Data Sheet for Phenylhydrazine hydrochloride.

-

Sigma-Aldrich. (5-Chloro-2-methoxyphenyl)hydrazine hydrochloride.

-

Biosynth-Carbosynth. Safety Data Sheet FM64058.

-

ChemicalBook. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis.

-

MACKLIN. (5-Chloro-2-methyl-phenyl)-hydrazine; hydrochloride.

-

Fisher Scientific. Safety Data Sheet for 1-(4-chloro-2-methylphenyl)hydrazine hydrochloride.

-

PubChem. (5-chloro-2-methylphenyl)hydrazine.

-

Al-Balas, Q. et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 24(1), 7.

-

Organic Syntheses. Phenylhydrazine.

-

Auteum. (2-Chloro-5-methylphenyl)hydrazine hydrochloride.

-

de Oliveira, C. S. A. et al. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(23), 7335.

-

Hyma Synthesis Pvt. Ltd. Company Profile.

Sources

- 1. chemscene.com [chemscene.com]

- 2. biosynth.com [biosynth.com]

- 3. 5446-17-3|this compound|BLD Pharm [bldpharm.com]

- 4. lab-chemicals.com [lab-chemicals.com]

- 5. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 6. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. biosynth.com [biosynth.com]

- 9. fishersci.es [fishersci.es]

- 10. echemi.com [echemi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

An In-depth Technical Guide to the Synthesis and Characterization of (5-Chloro-2-methylphenyl)hydrazine hydrochloride

Abstract: This guide provides a comprehensive technical overview of the synthesis and characterization of (5-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS No: 5446-17-3), a key intermediate in synthetic organic chemistry. Primarily utilized in the Fischer indole synthesis for the creation of complex heterocyclic scaffolds, this compound is of significant interest to researchers in medicinal chemistry and drug development. This document details a robust and reproducible synthesis protocol, explains the underlying chemical principles, and outlines a full suite of analytical techniques for structural verification and purity assessment. The content is designed for an audience of professional chemists and researchers, offering both practical experimental procedures and the theoretical basis for methodological choices.

Introduction and Significance

This compound is an arylhydrazine salt with the molecular formula C₇H₁₀Cl₂N₂ and a molecular weight of 193.07 g/mol .[1][2][3] Its chemical structure, featuring a substituted phenyl ring, makes it a valuable precursor for synthesizing a variety of heterocyclic compounds.

The principal application of this reagent is in the Fischer indole synthesis , a powerful and versatile reaction discovered in 1883 that forms an indole from an arylhydrazine and an aldehyde or ketone under acidic conditions.[4][5] Indole motifs are central to a vast number of pharmaceuticals, agrochemicals, and natural products, including the triptan class of antimigraine drugs.[4][6] The specific substitution pattern of this compound allows for the synthesis of indoles with chlorine and methyl groups at defined positions, enabling fine-tuning of the pharmacological properties of the target molecules.

Synthesis Methodology

The synthesis of this compound is a classic two-step process commencing from 5-Chloro-2-methylaniline. The methodology hinges on two fundamental reactions in aromatic chemistry: diazotization of a primary arylamine, followed by the reduction of the resulting diazonium salt.

Principle and Rationale

Step 1: Diazotization of 5-Chloro-2-methylaniline

The first step involves the conversion of the primary amino group of 5-Chloro-2-methylaniline into a diazonium salt.[7] This reaction is conducted in a cold, acidic medium (typically aqueous HCl) with the addition of sodium nitrite (NaNO₂). The strong acid reacts with sodium nitrite in situ to generate nitrous acid (HNO₂).[8] The reaction must be maintained at a low temperature (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose, potentially leading to side reactions or safety hazards.[9] The resulting 5-chloro-2-methylbenzenediazonium chloride is a highly versatile intermediate.[10]

Step 2: Reduction of the Diazonium Salt

The diazonium salt is then reduced to the corresponding hydrazine derivative.[10] While several reducing agents can accomplish this, stannous chloride (tin(II) chloride, SnCl₂) in concentrated hydrochloric acid is a common and effective choice.[9] The SnCl₂ reduces the N≡N triple bond of the diazonium group to the N-N single bond of the hydrazine.[11] Other reducing agents like sodium sulfite or sodium dithionite can also be used, sometimes offering benefits in terms of cost or environmental impact.[10][12][13] The final product precipitates from the acidic solution as the hydrochloride salt, which is often more stable and easier to handle than the free base.

Visualizing the Synthesis

Detailed Experimental Protocol

This protocol is adapted from a general procedure for the synthesis of similar hydrazine hydrochloride intermediates.[9]

Materials and Reagents:

-

5-Chloro-2-methylaniline (starting material)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Sodium Nitrite (NaNO₂)

-

Tin(II) Chloride dihydrate (SnCl₂·2H₂O)

-

Deionized Water

-

Ice

Procedure:

-

Preparation of the Amine Salt: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 5-Chloro-2-methylaniline (1.0 eq) in 6 M aqueous hydrochloric acid. Cool the mixture to -5 °C to 0 °C in an ice-salt bath with vigorous stirring.

-

Diazotization: Prepare a solution of sodium nitrite (1.1 eq) in a minimal amount of cold deionized water. Add this solution dropwise to the stirred amine salt suspension, ensuring the internal temperature does not rise above 5 °C. After the addition is complete, continue stirring the mixture in the cold bath for an additional 30 minutes. The formation of the diazonium salt is indicated by a clear solution.

-

Reduction: In a separate beaker, prepare a solution of tin(II) chloride dihydrate (2.5 eq) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Addition of Reducing Agent: Add the cold diazonium salt solution dropwise to the stirred SnCl₂ solution. A precipitate will likely form. Maintain the temperature below 10 °C during the addition.

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours to ensure the reduction is complete.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the filter cake with a small amount of cold, dilute hydrochloric acid to remove any unreacted SnCl₂.

-

Drying: Dry the product, this compound, in a vacuum desiccator. The product is typically used without further purification.

Safety and Handling Precautions

-

Aryl Amines: 5-Chloro-2-methylaniline is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

-

Diazonium Salts: Aryl diazonium salts are potentially explosive, especially when isolated in a dry state. The in situ use described in this protocol is standard and safe practice. Never allow the reaction temperature to rise uncontrollably.

-

Acids: Concentrated hydrochloric acid is highly corrosive. Handle with extreme care.

-

Tin Compounds: Tin salts can be irritating. Avoid inhalation of dust and skin contact.

Characterization and Structural Elucidation

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following techniques provide a self-validating system for product verification.

Summary of Physicochemical and Spectroscopic Data

| Property / Technique | Expected Data |

| CAS Number | 5446-17-3[14] |

| Molecular Formula | C₇H₁₀Cl₂N₂[3] |

| Molecular Weight | 193.07 g/mol [3] |

| Appearance | Off-white to light-colored solid/powder. |

| Melting Point | Data not consistently available; decomposition may occur at high temperatures. |

| ¹H NMR (in DMSO-d₆) | ~10.2 ppm (br s, 3H, -NHNH₃⁺), ~7.2 ppm (d, 1H, Ar-H), ~7.0 ppm (s, 1H, Ar-H), ~6.8 ppm (d, 1H, Ar-H), ~2.2 ppm (s, 3H, -CH₃). Chemical shifts are predictive. |

| FTIR (KBr Pellet, cm⁻¹) | 3300-2600 (broad, N-H stretch of hydrochloride salt), ~2950 (C-H aliphatic stretch), ~1600, ~1500 (C=C aromatic stretch), ~800-850 (C-H out-of-plane bend), ~700-800 (C-Cl stretch).[15] |

| Mass Spectrometry (EI) | M⁺ peak for free base (C₇H₉ClN₂) at m/z 156. Isotopic peak at m/z 158 in ~3:1 ratio due to ³⁵Cl/³⁷Cl. Characteristic fragments would include loss of NH₂ and the methyl group.[16] |

Interpretation of Spectroscopic Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most powerful tool for confirming the structure. The broad singlet in the downfield region (~10 ppm) integrating to three protons is characteristic of the -NH₃⁺ group of the hydrochloride salt (or a combination of the NH and NH₂ protons of the free base in rapid exchange). The aromatic region should display three distinct signals corresponding to the three protons on the substituted phenyl ring, with splitting patterns determined by their coupling. A sharp singlet integrating to three protons around 2.2 ppm confirms the presence of the methyl group.

-

FTIR Spectroscopy: The infrared spectrum provides confirmation of the key functional groups. A very broad and strong absorption band from ~3300 cm⁻¹ down to ~2600 cm⁻¹ is a hallmark of an amine salt, corresponding to the N-H stretching vibrations. Sharp peaks for aliphatic C-H stretching (~2950 cm⁻¹) and characteristic aromatic C=C stretching bands (~1600 and 1500 cm⁻¹) should be visible. The presence of the C-Cl bond can be inferred from absorptions in the fingerprint region.[17]

-

Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound (as the free base). The most critical diagnostic feature is the isotopic pattern of the molecular ion peak. The natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%) results in two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, providing unambiguous evidence for the presence of one chlorine atom in the molecule.

Applications in Synthesis: The Fischer Indole Synthesis

The primary utility of this compound is as a key building block in the Fischer indole synthesis.[18] In this reaction, the hydrazine is condensed with a ketone or aldehyde (e.g., 2-butanone) under acidic catalysis to form a hydrazone intermediate. This intermediate, upon heating in the presence of an acid catalyst (such as polyphosphoric acid, zinc chloride, or sulfuric acid), undergoes a[12][12]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to yield the final indole product.[4][19]

This powerful transformation allows for the direct construction of the indole core with substituents dictated by the choice of the hydrazine and carbonyl starting materials, making it a cornerstone of synthetic medicinal chemistry.[6]

References

-

Chemistry LibreTexts. (2023). Reactions of Aryl Diazonium Salts. [Online] Available at: [Link]

-

Wikipedia. (2023). Diazonium compound. [Online] Available at: [Link]

-

NPTEL. (n.d.). Aromatic Diazonium Salts. [Online] Available at: [Link]

- Google Patents. (2013). CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite.

-

Wikipedia. (2023). Fischer indole synthesis. [Online] Available at: [Link]

-

American Chemical Society. (2008). Heavy-Metal-Free Reduction Methodology for Large-Scale Synthesis Applicable to Heterocyclic and Arylhydrazines. [Online] Available at: [Link]

- Google Patents. (2014). CN103508904A - Preparation method for 5-chloro-2-methyl-1,4-phenylenediamine.

-

National Institutes of Health (NIH). (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. [Online] Available at: [Link]

-

Shaoyuan Reagent. (n.d.). (5-chloro-2-methylphenyl)hydrazine,hydrochloride. [Online] Available at: [Link]

-

Matrix Fine Chemicals. (n.d.). (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2. [Online] Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. [Online] Available at: [Link]

-

Semantic Scholar. (n.d.). Infrared Absorption Spectra of Hydrazides. II. Sodium Hydrazides. [Online] Available at: [Link]

-

Organic Syntheses. (n.d.). PHENYLHYDRAZINE. [Online] Available at: [Link]

-

MDPI. (2019). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. [Online] Available at: [Link]

-

University of Colorado Boulder. (n.d.). Infrared Spectroscopy (IR). [Online] Available at: [Link]

- Google Patents. (2015). WO 2015/095284 A1 - PROCESS FOR THE PREPARATION OF 2,5-DICHLOROPHENOL.

-

ACS Publications. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. [Online] Available at: [Link]

-

PubChem. (n.d.). (5-chloro-2-methylphenyl)hydrazine. [Online] Available at: [Link]

-

OSTI.GOV. (1988). Infrared spectra of hydrazine and products of its reactions with HF, F/sub 2/, and O/sub 3/ in solid argon. [Online] Available at: [Link]

-

American Elements. (n.d.). (2-methoxy-5-methylphenyl)hydrazine hydrochloride. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups. [Online] Available at: [Link]

-

Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach. [Online] Available at: [Link]

-

ResearchGate. (n.d.). ¹H NMR spectra of (E)-1-benzylidene-2-(3-chloro-4-nitrophenyl)hydrazine. [Online] Available at: [Link]

-

National Institute of Standards and Technology (NIST). (n.d.). Hydrazine, methyl-. [Online] Available at: [Link]

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. (5-chloro-2-methylphenyl)hydrazine - CAS:5446-17-3 - Sunway Pharm Ltd [3wpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Diazotisation [organic-chemistry.org]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. 1-(4-CHLORO-2-METHYLPHENYL)HYDRAZINE HYDROCHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 10. Diazonium compound - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. archive.nptel.ac.in [archive.nptel.ac.in]

- 13. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 14. biosynth.com [biosynth.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. (5-CHLORO-2-METHYLPHENYL)HYDRAZINE | CAS 94447-40-2 [matrix-fine-chemicals.com]

- 17. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 18. jk-sci.com [jk-sci.com]

- 19. alfa-chemistry.com [alfa-chemistry.com]

Spectroscopic Characterization of (5-Chloro-2-methylphenyl)hydrazine hydrochloride: A Technical Guide

Introduction and Molecular Structure

(5-Chloro-2-methylphenyl)hydrazine hydrochloride is a substituted aromatic hydrazine. The hydrochloride salt form enhances its stability and solubility in polar solvents, which is a crucial consideration for its use in subsequent reactions. The structural features—a chloro group at position 5, a methyl group at position 2, and the hydrazinium group at position 1—give rise to a unique spectroscopic fingerprint. Understanding this fingerprint is essential for confirming the identity, purity, and structural integrity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.

Predicted ¹H NMR Spectral Data

The expected ¹H NMR spectrum in a solvent like DMSO-d₆ would exhibit distinct signals for the aromatic protons, the methyl protons, and the protons of the hydrazinium group. The hydrochloride form means the hydrazine moiety will be protonated (-NH-NH₃⁺), leading to exchangeable protons that often appear as broad signals.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Justification |

| Aromatic H-3 | ~ 7.2 | d | ~ 8.0 | Ortho-coupling to H-4. |

| Aromatic H-4 | ~ 6.9 | dd | ~ 8.0, ~ 2.0 | Ortho-coupling to H-3 and meta-coupling to H-6. |

| Aromatic H-6 | ~ 7.1 | d | ~ 2.0 | Meta-coupling to H-4. |

| Methyl (-CH₃) | ~ 2.3 | s | - | Singlet, adjacent to the aromatic ring. |

| Hydrazinium (-NH-NH₃⁺) | 8.0 - 11.0 | br s | - | Broad signals due to proton exchange with residual water and quadrupole broadening from nitrogen. |

Note: Chemical shifts are predictive and can vary based on solvent and concentration.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon atoms in the molecule and provide insights into their chemical environment.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Justification |

| C1 (C-NHNH₃⁺) | ~ 145 | Attached to the electron-withdrawing hydrazinium group. |

| C2 (C-CH₃) | ~ 120 | Shielded by the methyl group. |

| C3 | ~ 130 | Aromatic CH. |

| C4 | ~ 118 | Aromatic CH, influenced by the para-chloro and ortho-methyl groups. |

| C5 (C-Cl) | ~ 135 | Attached to the electronegative chlorine atom. |

| C6 | ~ 128 | Aromatic CH. |

| Methyl (-CH₃) | ~ 17 | Aliphatic carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for N-H bonds, aromatic C-H bonds, and C=C bonds of the aromatic ring.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |

| 3200 - 2800 | N-H in -NH₃⁺ | Stretching | Strong, Broad |

| 3100 - 3000 | Aromatic C-H | Stretching | Medium |

| 2980 - 2850 | Aliphatic C-H in -CH₃ | Stretching | Medium |

| 1600 - 1450 | Aromatic C=C | Stretching | Medium to Strong |

| ~ 1600 | N-H | Bending (Scissoring) | Medium |

| 800 - 850 | C-H out-of-plane bending | Aromatic substitution pattern | Strong |

| 700 - 800 | C-Cl | Stretching | Strong |

The broadness of the N-H stretching band is a hallmark of the hydrazinium salt, resulting from extensive hydrogen bonding in the solid state.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition. For this compound, an electrospray ionization (ESI) source in positive ion mode would be most appropriate.

Predicted Mass Spectrum Data

The mass spectrum would not show the intact hydrochloride salt, but rather the protonated free base, [(C₇H₉ClN₂) + H]⁺.

-

Expected Molecular Ion (M+H)⁺: m/z ≈ 157.05

-

Isotopic Pattern: A prominent peak at m/z ≈ 159.05 with roughly one-third the intensity of the M+H peak, which is characteristic of the presence of a single chlorine atom (³⁵Cl vs ³⁷Cl isotopes).

Predicted Fragmentation Pattern:

The primary fragmentation would likely involve the loss of ammonia (NH₃) from the protonated hydrazine group, followed by further fragmentation of the aromatic ring.

Caption: Predicted ESI-MS Fragmentation Pathway.

Experimental Protocols

To obtain the spectroscopic data discussed above, the following experimental procedures would be employed.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum.

-

Set the spectral width to cover the range of -2 to 16 ppm.

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

A longer acquisition time will be necessary due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.

IR Spectroscopy Protocol

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the sample (1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

The final spectrum is presented as a ratio of the sample spectrum to the background spectrum.

-

Mass Spectrometry Protocol

-

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

-

Optimize the source parameters (e.g., capillary voltage, cone voltage) to maximize the signal of the molecular ion.

-

Caption: General Spectroscopic Analysis Workflow.

Conclusion

The structural elucidation of this compound relies on a multi-technique spectroscopic approach. By combining the predictive power of NMR for the carbon-hydrogen framework, the functional group identification capabilities of IR, and the molecular weight and fragmentation information from MS, a confident structural assignment can be made. The data and protocols presented in this guide provide a comprehensive framework for researchers working with this and structurally related compounds, ensuring high standards of scientific integrity and analytical rigor.

References

-

Due to the lack of publicly available experimental data for the specific title compound, this reference list includes sources for general spectroscopic principles and d

-

Title: Introduction to Spectroscopy Source: Pavia, D.L., Lampman, G.M., Kriz, G.S., and Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. URL: [Link]

-

Title: Phenylhydrazine hydrochloride Source: NIST Chemistry WebBook URL: [Link]

-

Title: Spectral Database for Organic Compounds (SDBS) Source: National Institute of Advanced Industrial Science and Technology (AIST), Japan URL: [Link]

-

Title: PubChem Compound Summary for (5-chloro-2-methylphenyl)hydrazine Source: National Center for Biotechnology Information URL: [Link]

-

Technical Guide to the Safe Handling of (5-Chloro-2-methylphenyl)hydrazine Hydrochloride

An Essential Framework for Researchers and Drug Development Professionals

This guide provides a detailed examination of the safety protocols and handling procedures for (5-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS No. 5446-17-3). As a Senior Application Scientist, the objective of this document is to move beyond mere compliance and instill a deep, causal understanding of the necessary precautions. Given the limited specific toxicological data for this exact compound, this guide is built upon the established and significant hazards associated with the hydrazine chemical class. Therefore, this compound must be managed as a Particularly Hazardous Substance (PHS) , demanding rigorous adherence to the protocols outlined herein.

Hazard Identification and Risk Assessment: An Evidence-Based Inference

A comprehensive risk assessment begins with understanding the compound's intrinsic properties and known hazards. While specific GHS classification data for this compound is not widely available, the well-documented toxicology of the hydrazine functional group provides a strong basis for inferring its hazard profile.[1] Hydrazine and its derivatives are recognized as acutely toxic, corrosive, and potentially carcinogenic.[2][3][4]

Physicochemical Properties

A clear understanding of the compound's physical properties is fundamental to safe handling and storage.

| Property | Value | Source(s) |

| CAS Number | 5446-17-3 | [5][6][7] |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [5][6][7] |

| Molecular Weight | 193.07 g/mol | [5][6][7] |

| Appearance | Solid | |

| Storage Temperature | 2-8°C, under inert atmosphere | [5][6] |

Toxicological Profile: The Hydrazine Class Hazard

The primary health risks associated with hydrazine derivatives stem from their reactivity and metabolic pathways.[4] They are known to be toxic via inhalation, dermal contact, and ingestion.[3][8] Acute exposure can lead to irritation of the eyes, nose, and throat, while more severe symptoms may include dizziness, nausea, pulmonary edema, and seizures.[3]

Crucially, hydrazines are considered potential human carcinogens and mutagens.[9] The International Agency for Research on Cancer (IARC) has determined that hydrazine is possibly carcinogenic to humans. This necessitates treating this compound with the highest level of caution to minimize any potential for chronic exposure.

Based on these principles, the following GHS classification is recommended as a conservative and safe approach.

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3/4 | H301/H302: Toxic/Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3/4 | H311/H312: Toxic/Harmful in contact with skin |

| Acute Toxicity, Inhalation | Category 3/4 | H331/H332: Toxic/Harmful if inhaled |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation |

| Carcinogenicity | Category 1B/2 | H350/H351: May cause cancer/Suspected of causing cancer |

| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects |

Engineering Controls: The First Line of Defense

The primary principle of chemical safety is to contain the hazard at its source. For a potent compound like this compound, this is non-negotiable and relies on robust engineering controls.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be performed inside a properly functioning and certified chemical fume hood.[2][3][10][11] This is critical to prevent the inhalation of fine dust particles or vapors.

-

Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[1][8][10][12][13]

-

Emergency Equipment: An ANSI-compliant safety shower and eyewash station must be readily accessible and located in the immediate vicinity of the handling area.[10][12] All personnel must be trained in their operation.

Personal Protective Equipment (PPE) Protocol

PPE is the final barrier between the researcher and the chemical hazard. Its selection must be deliberate and based on the established risks.

| Equipment | Specification | Rationale |

| Eye/Face Protection | Tightly fitting safety goggles (ANSI Z87.1 or EN 166 compliant). A full-face shield should be worn over goggles if there is a significant splash hazard.[1][2][3] | Protects against accidental splashes and airborne dust, preventing severe eye irritation or damage. |

| Hand Protection | Nitrile or neoprene gloves. Double-gloving is recommended.[2][3][12] | Provides a chemical barrier against dermal absorption, a primary route of exposure for hydrazines. Gloves must be inspected before use and changed immediately if contaminated.[13] |

| Body Protection | Flame-resistant laboratory coat, fully buttoned. Full-length pants and closed-toe shoes are mandatory.[1][2][3] | Prevents skin contact with the chemical from spills or contamination. |

| Respiratory Protection | Not typically required when working within a certified chemical fume hood. In the absence of adequate engineering controls, a NIOSH-approved respirator with cartridges for ammonia and organic derivatives (e.g., Type K Green) is necessary.[1][10] | Ensures protection from inhalation in non-standard or emergency situations. |

PPE Donning and Doffing Workflow

The sequence of putting on and removing PPE is critical to prevent cross-contamination.

Caption: PPE Donning and Doffing Sequence.

Standard Operating Procedures (SOPs)

Handling Protocol

-

Preparation: Designate a specific area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

-

PPE: Don all required PPE as per the sequence described in Section 3.

-

Weighing: Use a tared weigh boat or glass vial. Handle the solid carefully to avoid generating dust.[1][13] Use spark-proof tools if transferring larger quantities.[12]

-

Transfer: If making a solution, add the solid slowly to the solvent.

-

Post-Handling: After use, decontaminate the spatula and any non-disposable equipment. Wipe down the designated handling area.

-

Waste: Dispose of all contaminated disposable items (gloves, bench paper, weigh boats) in a designated hazardous waste container.

-

Doffing: Remove PPE in the correct order and wash hands thoroughly with soap and water.[2][13]

Storage Protocol

-

Container: Store in the original, tightly sealed container.[8][10][12][14]

-

Atmosphere: For long-term storage, maintaining an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[5][6][10][12]

-

Location: Keep in a cool, dry, and well-ventilated area designated for Particularly Hazardous Substances.[3][10][12][14] The recommended storage temperature is 2-8°C.[6]

-

Segregation: Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[12][15][16]

-

Containment: Use secondary containment (e.g., a tray or tub) to contain any potential leaks.[3][12]

Emergency Procedures: A Validated Response System

Spill Response

Treat any spill of this compound as a major spill.[3] Do not attempt to clean it up unless you are trained and have the proper equipment.

Sources

- 1. echemi.com [echemi.com]

- 2. ehs.unm.edu [ehs.unm.edu]

- 3. ehs.ucsb.edu [ehs.ucsb.edu]

- 4. Hydrazine Toxicology - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. biosynth.com [biosynth.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. carlroth.com:443 [carlroth.com:443]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. artscimedia.case.edu [artscimedia.case.edu]

- 12. riskmanagement.nd.edu [riskmanagement.nd.edu]

- 13. angenechemical.com [angenechemical.com]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.es [fishersci.es]

- 16. fishersci.com [fishersci.com]

A Technical Guide to the Purity Analysis of Commercial (5-Chloro-2-methylphenyl)hydrazine Hydrochloride

Abstract

(5-Chloro-2-methylphenyl)hydrazine hydrochloride is a key starting material and intermediate in the synthesis of various pharmaceuticals and agrochemicals. The purity of this compound is paramount, as impurities can affect reaction yields, introduce toxic byproducts, and compromise the safety and efficacy of the final product. This in-depth guide provides a comprehensive framework for the purity analysis of commercial-grade this compound. We will explore orthogonal analytical techniques, detail robust experimental protocols, and discuss the scientific rationale behind methodological choices, grounded in established principles of analytical chemistry and regulatory expectations.

Introduction: The Criticality of Purity

This compound (CAS No: 5446-17-3) belongs to the substituted phenylhydrazine class of compounds.[1][2][3] These molecules are characterized by their reactivity, which makes them valuable in forming heterocyclic structures like indoles and pyrazoles but also susceptible to degradation and side reactions during synthesis and storage.[4][5]

The primary motivation for rigorous purity analysis is twofold:

-

Process Control: Monitoring purity allows for the optimization of synthetic routes and purification processes, leading to higher yields and more consistent product quality.

-

Safety and Regulatory Compliance: Many hydrazine derivatives are classified as potential genotoxic impurities (GTIs).[6][7] Regulatory bodies mandate strict control over such impurities in active pharmaceutical ingredients (APIs). Therefore, a validated, sensitive analytical strategy is not just a quality metric but a regulatory necessity.

This guide will focus on a multi-pronged approach to analysis, ensuring that a comprehensive impurity profile is established.

Strategic Approach to Purity Analysis

A robust purity assessment relies on the principle of orthogonality , where multiple analytical techniques based on different chemical and physical principles are employed. This minimizes the risk of co-eluting or undetected impurities. Our strategy combines chromatographic, spectroscopic, and titrimetric methods to provide a complete picture of the sample's composition.

Caption: Overall workflow for the comprehensive purity analysis of this compound.

Chromatographic Methods: The Cornerstone of Analysis

Chromatography is indispensable for separating the main component from structurally similar impurities.[8]

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) with UV detection is the primary technique for assay determination and quantification of non-volatile related substances. Hydrazine compounds can be challenging due to their polarity and potential for peak tailing.[9] Method development should focus on achieving optimal peak shape and resolution.

Expertise in Action: Why these choices?

-

Stationary Phase: A C18 column is a robust starting point, offering broad applicability for aromatic compounds.[7][10]

-

Mobile Phase: An acidic mobile phase (e.g., using formic or phosphoric acid) is crucial. The hydrochloride salt form of the analyte requires an acidic environment to remain protonated and exhibit consistent retention. This also improves peak shape by suppressing the interaction of the basic hydrazine moiety with residual silanols on the silica support.

-

Detector: A Diode Array Detector (DAD) is preferred over a simple UV detector. It provides spectral data across a range of wavelengths, which is invaluable for peak purity assessment and can help in the preliminary identification of unknown impurities.[10]

Protocol: RP-HPLC for Assay and Related Substances

-

Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and DAD.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% Phosphoric Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A time-based gradient from low to high organic content (e.g., 5% B to 95% B over 30 minutes) is necessary to elute both polar and non-polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: DAD, monitor at 254 nm (or wavelength of maximum absorbance).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 25 mg of the sample into a 50 mL volumetric flask.

-

Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

-

-

System Suitability Test (SST): Before sample analysis, inject a standard solution five times. The %RSD for peak area and retention time should be ≤ 2.0%. Tailing factor for the main peak should be ≤ 1.5. This ensures the system is performing adequately.

-

Analysis: Inject the sample solution. Calculate the assay by external standard method and determine the percentage of each impurity by area normalization.

Table 1: HPLC Method Parameters

| Parameter | Condition | Rationale |

|---|---|---|

| Column | C18, 250 x 4.6 mm, 5 µm | Standard for aromatic compounds, provides good resolution. |

| Mobile Phase | Water/Acetonitrile with 0.1% H₃PO₄ | Acid modifier ensures analyte protonation and good peak shape. |

| Detection | DAD at 254 nm | Good sensitivity for aromatic rings; DAD allows for peak purity checks. |

| Temperature | 30 °C | Ensures reproducible retention times. |

Gas Chromatography (GC)

GC is essential for analyzing volatile impurities, which are not detectable by HPLC. This includes residual solvents from the synthesis and potential volatile degradation products. Hydrazines themselves are highly reactive and may require derivatization for robust GC analysis.[6][11]

Expertise in Action: The Derivatization Advantage Direct injection of hydrazines can lead to poor peak shape and decomposition in the hot injector.[12] A common strategy is to react the hydrazine with a ketone (e.g., acetone) to form a more stable and volatile hydrazone.[6] This improves chromatographic performance significantly.

Protocol: GC-FID for Residual Solvents

-

Instrumentation: GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

-

Chromatographic Conditions:

-

Column: DB-624 or equivalent (6% cyanopropylphenyl-94% dimethylpolysiloxane), 30 m x 0.32 mm, 1.8 µm film thickness.[6]

-

Carrier Gas: Helium or Hydrogen, constant flow.

-

Oven Program: Start at 40 °C (hold 5 min), ramp to 240 °C at 10 °C/min (hold 5 min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 260 °C.

-

-

Sample Preparation (Headspace):

-

Accurately weigh ~100 mg of sample into a 20 mL headspace vial.

-

Add 5 mL of a suitable solvent (e.g., DMSO).

-

Seal the vial and incubate at 80 °C for 15 minutes before injection.

-

-

Analysis: Identify and quantify solvents based on the retention time and response factor of a known solvent standard.

Spectroscopic and Other Methods

While chromatography separates components, spectroscopy helps confirm the identity and structure of the main component and its impurities.

Mass Spectrometry (MS)

Coupling HPLC to a mass spectrometer (LC-MS) is the definitive technique for impurity identification. It provides the molecular weight of eluting peaks, which is critical for proposing impurity structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the molecular structure of the bulk material.[4] The chemical shifts and coupling patterns provide a unique fingerprint of the (5-Chloro-2-methylphenyl)hydrazine molecule. It can also be used to detect and quantify impurities if their signals are resolved from the main component.

Loss on Drying (LOD)

This gravimetric method determines the amount of water and volatile matter in the sample. A known weight of the sample is heated in an oven (e.g., at 105 °C) until a constant weight is achieved. The weight loss is expressed as a percentage.

Residue on Ignition (ROI) / Sulfated Ash

This test quantifies the amount of inorganic impurities. The sample is ignited in the presence of sulfuric acid. The acid converts metal oxides and salts to more stable sulfates. The weight of the remaining residue is determined.

Caption: Orthogonal analytical techniques providing a holistic view of sample purity.

Method Validation

Any analytical method used for quality control must be validated to prove it is suitable for its intended purpose.[13] Validation is performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[14][15][16]

Table 2: Key Validation Parameters for the HPLC Assay Method

| Parameter | Purpose | Typical Acceptance Criteria |

|---|---|---|

| Specificity | To ensure the method measures only the desired analyte. | Peak purity index > 0.999; baseline resolution from impurities. |

| Linearity | To demonstrate a proportional response to concentration. | Correlation coefficient (r²) ≥ 0.999. |

| Accuracy | To measure the closeness of results to the true value. | 98.0% - 102.0% recovery of spiked analyte. |

| Precision | To show the method's reproducibility. | %RSD ≤ 2.0% for repeatability and intermediate precision. |

| Range | The concentration interval where the method is precise and accurate. | Typically 80% to 120% of the nominal concentration. |

| LOD/LOQ | The lowest detectable and quantifiable concentrations. | Signal-to-Noise ratio of 3:1 for LOD and 10:1 for LOQ. |

Conclusion

The purity analysis of this compound is a multi-faceted task that demands a carefully designed and validated analytical strategy. A combination of RP-HPLC for assay and related substances, GC for volatile impurities, and gravimetric tests for water and inorganic content provides a comprehensive and trustworthy assessment. This guide offers the foundational protocols and scientific rationale necessary for researchers and quality control professionals to establish a robust system for ensuring the quality and safety of this critical chemical intermediate.

References

-

ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology . ECA Academy. [Link]

-

Analytical Methods for Hydrazines . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry . U.S. Food and Drug Administration (FDA). [Link]

-

Three Methods of Detection of Hydrazines . NASA Tech Briefs. [Link]

-

Q2(R1) Validation of Analytical Procedures: Text and Methodology . U.S. Food and Drug Administration (FDA). [Link]

-

Quality Guidelines . International Council for Harmonisation (ICH). [Link]

-

Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures . Starodub. [Link]

-

Chromatographic methods of determining hydrazine and its polar derivatives . ResearchGate. [Link]

-

Three Methods of Detection of Hydrazines . NASA Technical Reports Server (NTRS). [Link]

-

Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring . Pharmacia. [Link]

-

A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples . SIELC Technologies. [Link]

-

Determination of Hydrazine in Pharmaceutical Drug by HPLC DAD . Scribd. [Link]

-

Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups . PubMed Central (PMC). [Link]

-

HPLC Methods for analysis of Hydrazine . HELIX Chromatography. [Link]

-

Phenylhydrazine – Knowledge and References . Taylor & Francis. [Link]

-

Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone... . RSC Publishing. [Link]

-

Summary of FT-IR Spectra Data of the Synthesized Phenylhydrazone . ResearchGate. [Link]

-

(5-chloro-2-methylphenyl)hydrazine (C7H9ClN2) . PubChemLite. [Link]

-

(5-CHLORO-2-METHYLPHENYL)HYDRAZINE . Matrix Fine Chemicals. [Link]

-

Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph . PubMed Central (PMC). [Link]

-

Threshold-Photoelectron Spectroscopic Study of Methyl-Substituted Hydrazine Compounds . The Journal of Physical Chemistry A. [Link]

-

Organic Syntheses Procedure: Phenylhydrazine . Organic Syntheses. [Link]

- Preparation method of Methoxyphenylhydrazine.

Sources

- 1. lab-chemicals.com [lab-chemicals.com]

- 2. 5446-17-3|this compound|BLD Pharm [bldpharm.com]

- 3. chemscene.com [chemscene.com]

- 4. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. sielc.com [sielc.com]

- 7. scribd.com [scribd.com]

- 8. researchgate.net [researchgate.net]

- 9. helixchrom.com [helixchrom.com]

- 10. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]

- 11. atsdr.cdc.gov [atsdr.cdc.gov]

- 12. ntrs.nasa.gov [ntrs.nasa.gov]

- 13. fda.gov [fda.gov]

- 14. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]

- 15. fda.gov [fda.gov]

- 16. starodub.nl [starodub.nl]

An In-Depth Technical Guide to (5-Chloro-2-methylphenyl)hydrazine hydrochloride: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of (5-Chloro-2-methylphenyl)hydrazine hydrochloride (CAS No: 5446-17-3), a critical substituted arylhydrazine intermediate in the fields of organic synthesis and medicinal chemistry. We will explore its historical context, tracing its lineage to the foundational work of Hermann Emil Fischer. The guide details the principal synthesis methodology, involving the diazotization of 4-chloro-2-methylaniline followed by a reduction step, and elucidates the mechanistic underpinnings of this process. The core application of this reagent in the Fischer Indole Synthesis is examined in depth, showcasing its utility in constructing specifically substituted indole scaffolds, which are pivotal in numerous pharmaceutical agents. This document provides detailed experimental protocols, physicochemical data, and safety information, serving as an essential resource for researchers, chemists, and professionals in drug development.

Introduction and Historical Context

This compound is a substituted aromatic hydrazine salt that serves as a highly valuable building block in synthetic chemistry. Its primary significance lies in its role as a precursor for introducing a 6-chloro-4-methyl-substituted indole core into a target molecule. The utility of this and other similar arylhydrazines is directly linked to the pioneering work of German chemist Hermann Emil Fischer. In 1875, Fischer first synthesized the parent compound, phenylhydrazine.[1] This discovery was followed by his development of the Fischer Indole Synthesis in 1883, a reaction that has since become one of the most fundamental and widely employed methods for synthesizing the indole heterocycle.[2][3]

The Fischer Indole Synthesis remains an indispensable tool in modern chemistry, particularly in the development of pharmaceuticals such as the triptan class of antimigraine drugs.[2][3] this compound is a direct descendant of this legacy, engineered to provide chemists with a precise tool for creating complex indole derivatives with specific electronic and steric properties conferred by the chloro and methyl substituents.

Synthesis and Manufacturing

The industrial and laboratory-scale synthesis of this compound is a well-established, two-step chemical process that begins with the corresponding aniline derivative, 4-chloro-2-methylaniline.

The core transformation involves:

-

Diazotization: The primary aromatic amine is converted into a diazonium salt.

-

Reduction: The diazonium salt intermediate is reduced to the desired hydrazine.

The causality behind this sequence is rooted in the reactivity of the aromatic amine. The diazotization step activates the nitrogen atom, transforming it into an excellent leaving group (N₂) and rendering the diazonium group susceptible to reduction.

Mechanism of Synthesis

-

Step 1: Diazotization: 4-chloro-2-methylaniline is dissolved in a strong mineral acid, typically hydrochloric acid (HCl), and cooled to a low temperature (0 to -5 °C). An aqueous solution of sodium nitrite (NaNO₂) is then added slowly.[4] The low temperature is critical to ensure the stability of the resulting diazonium salt, which can be explosive and prone to decomposition at higher temperatures.

-

Step 2: Reduction: The cold diazonium salt solution is then treated with a reducing agent. A common and effective choice for this transformation is tin(II) chloride (SnCl₂) dissolved in concentrated HCl.[4] The tin(II) chloride reduces the diazonium group to a hydrazine. The final product precipitates from the acidic solution as its hydrochloride salt, which can then be isolated by filtration.

The overall synthesis pathway is visualized in the diagram below.

Caption: General synthesis route from the parent aniline.

Physicochemical Properties and Characterization

The identity, purity, and stability of this compound are confirmed through various analytical techniques, including NMR, HPLC, and LC-MS.[5] Its key properties are summarized below.

| Property | Value | Source |

| CAS Number | 5446-17-3 | [6] |

| Molecular Formula | C₇H₁₀Cl₂N₂ | [6] |

| Molecular Weight | 193.07 g/mol | [6] |

| Appearance | Off-white to light brown crystalline powder | N/A |

| Purity | Typically ≥97% | [6] |

| Storage Conditions | 2-8°C, under inert atmosphere | [7] |

| SMILES | CC1=C(C=C(C=C1)Cl)NN.Cl | [6] |

Core Application: The Fischer Indole Synthesis

The primary and most significant application of this compound is as a key reactant in the Fischer Indole Synthesis. This powerful reaction allows for the creation of the indole ring system from the reaction of an arylhydrazine with an aldehyde or a ketone under acidic conditions.[2][3]

Reaction Mechanism

The widely accepted mechanism for the Fischer Indole Synthesis proceeds through several distinct stages:[2][3][8]

-

Hydrazone Formation: The (5-Chloro-2-methylphenyl)hydrazine reacts with a carbonyl compound (aldehyde or ketone) to form a phenylhydrazone intermediate.

-

Tautomerization: The phenylhydrazone tautomerizes to its more reactive enamine (or 'ene-hydrazine') isomer.

-

[9][9]-Sigmatropic Rearrangement: Following protonation by an acid catalyst, the enamine undergoes a concerted[9][9]-sigmatropic rearrangement, which forms a new carbon-carbon bond and breaks the weak N-N bond.

-

Cyclization and Aromatization: The resulting diimine intermediate rearomatizes and then undergoes an acid-catalyzed intramolecular cyclization. The final step is the elimination of an ammonia molecule to yield the energetically favorable aromatic indole ring.

Caption: Key stages of the Fischer Indole Synthesis mechanism.

Experimental Protocols

The following protocols are representative procedures. Researchers should optimize conditions such as solvent, temperature, and reaction time for specific substrates.

Protocol: Synthesis of this compound

This protocol is adapted from general procedures for the synthesis of arylhydrazine hydrochlorides.[4]

-

Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer and a thermometer, dissolve 4-chloro-2-methylaniline (1 equivalent) in 6 M hydrochloric acid.

-

Diazotization: Cool the stirred solution to -5 °C using an ice-salt bath. Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, ensuring the internal temperature does not rise above 0 °C. Stir for an additional 30 minutes at this temperature.

-

Reduction: In a separate flask, prepare a solution of tin(II) chloride (2.5 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.

-

Addition: Add the cold diazonium salt solution dropwise to the stirred tin(II) chloride solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 1 hour.

-

Isolation: The resulting precipitate, this compound, is collected by vacuum filtration.

-

Purification: Wash the filter cake with a small amount of cold hydrochloric acid solution and dry under vacuum. The product is often used directly in the next step without further purification.

Protocol: Fischer Indole Synthesis of a 6-Chloro-4-methyl-indole Derivative

This protocol describes a general one-pot procedure for indole synthesis.[10]

-

Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent) and a suitable ketone (e.g., 2-pentanone, 1.1 equivalents).

-

Solvent and Catalyst: Add a suitable solvent such as ethanol or toluene (approx. 20 mL per gram of hydrazine). Carefully add the acid catalyst. Polyphosphoric acid (PPA) or sulfuric acid are common choices.

-

Reaction: Heat the reaction mixture to reflux (typically 80-120 °C) and maintain for 2-6 hours.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water. Neutralize the solution carefully with a base (e.g., sodium hydroxide solution) until it is alkaline.

-

Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Experimental Workflow Visualization